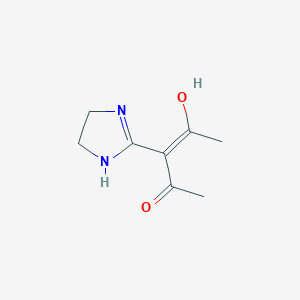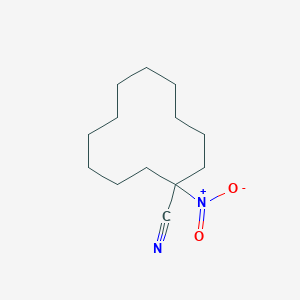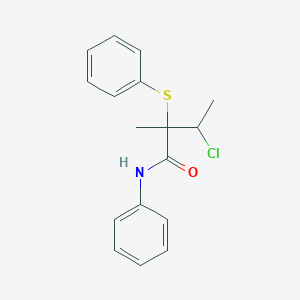
4-Pentylcyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentylcyclohexane-1-carbonitrile is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with a pentyl group and a nitrile group at the first carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylcyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with pentylmagnesium bromide to form 4-pentylcyclohexanol, which is then dehydrated to yield 4-pentylcyclohexene. The final step involves the addition of hydrogen cyanide to the double bond, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pentylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Pentylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pentylcyclohexane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment, which can affect the compound’s solubility and interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1-carbonitrile: Lacks the pentyl group, resulting in different chemical properties.
4-Methylcyclohexane-1-carbonitrile: Substituted with a methyl group instead of a pentyl group, leading to variations in reactivity and applications.
Uniqueness: 4-Pentylcyclohexane-1-carbonitrile is unique due to the presence of both a long alkyl chain and a nitrile group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
80670-47-9 |
|---|---|
Molekularformel |
C12H21N |
Molekulargewicht |
179.30 g/mol |
IUPAC-Name |
4-pentylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H21N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-9H2,1H3 |
InChI-Schlüssel |
ZYJCSKAGKUQLQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)



![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)



